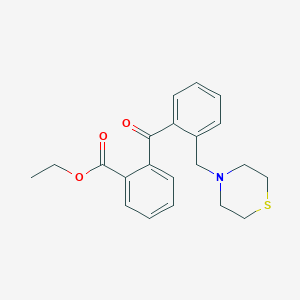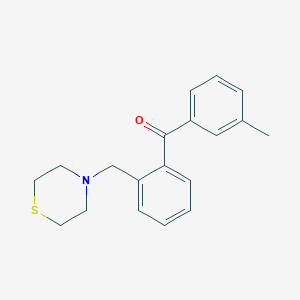
2-(3-Cyanophenyl)-2'-iodoacetophenone
Vue d'ensemble
Description
Applications De Recherche Scientifique
Reactions of Aryl Ketones
A study on the reactions of aryl ketones, including acetophenones with iodine(III) tris(trifluoroacetate), provides insight into the formation of iodo derivatives through various reaction conditions. This includes adjustments in molar ratios, temperature, and solvents, highlighting the potential for manipulating 2-(3-Cyanophenyl)-2'-iodoacetophenone in synthetic applications for generating iodo derivatives (Fukuyama, Nishino, & Kurosawa, 1987).
Catalytic Addition to Olefins
The catalytic addition of aromatic carbon–hydrogen bonds to olefins using ruthenium complexes demonstrates how 2-(3-Cyanophenyl)-2'-iodoacetophenone could potentially engage in C-C bond-forming reactions. This process exhibits high efficiency and selectivity, indicating its utility in synthesizing complex molecular architectures (Kakiuchi et al., 1995).
Molecular Engineering for Solar Cells
A molecular engineering approach for solar cell applications showcases the design and synthesis of organic sensitizers, including functionalities akin to those in 2-(3-Cyanophenyl)-2'-iodoacetophenone. The study emphasizes the critical role of electron-donating and anchoring groups for enhancing photovoltaic performance, suggesting potential applications of similar compounds in solar energy conversion (Kim et al., 2006).
Rhodium-Catalyzed Annulation Reactions
Research on rhodium-catalyzed annulation reactions of 2-cyanophenylboronic acid with alkynes and strained alkenes highlights a method for constructing substituted indenones or indanones. This indicates potential pathways for the functionalization or transformation of 2-(3-Cyanophenyl)-2'-iodoacetophenone in synthetic chemistry applications (Miura & Murakami, 2005).
Nitriles in Heterocyclic Synthesis
The use of nitriles in heterocyclic synthesis, exploring reactions with cyanopyridine derivatives, sheds light on the synthetic versatility of compounds like 2-(3-Cyanophenyl)-2'-iodoacetophenone. It highlights their potential role in generating new sulfa drugs and other heterocyclic compounds, which can have diverse applications in medicinal chemistry and drug development (Abdel Hafez, Awad, & Abdel Monem, 2007).
Mécanisme D'action
Target of Action
Similar compounds such as 3-cyanophenylboronic acid have been used in the synthesis of piperidine-based mch r1 antagonists , suggesting potential targets could be related to these receptors.
Mode of Action
Compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Based on the involvement of similar compounds in suzuki–miyaura (sm) cross-coupling reactions , it can be inferred that this compound may affect pathways related to carbon-carbon bond formation.
Pharmacokinetics
A compound with a similar structure, 2-(3-cyanophenyl)acetic acid, has been reported to have high gi absorption and is bbb permeant .
Result of Action
Based on the involvement of similar compounds in suzuki–miyaura (sm) cross-coupling reactions , it can be inferred that this compound may play a role in the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis.
Action Environment
It is known that the success of suzuki–miyaura (sm) cross-coupling reactions, which similar compounds are involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Propriétés
IUPAC Name |
3-[2-(2-iodophenyl)-2-oxoethyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10INO/c16-14-7-2-1-6-13(14)15(18)9-11-4-3-5-12(8-11)10-17/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNUEMFKNRGOCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC2=CC(=CC=C2)C#N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642325 | |
| Record name | 3-[2-(2-Iodophenyl)-2-oxoethyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Cyanophenyl)-2'-iodoacetophenone | |
CAS RN |
898784-35-5 | |
| Record name | 3-[2-(2-Iodophenyl)-2-oxoethyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



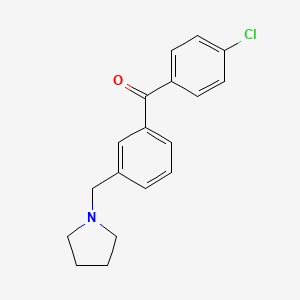
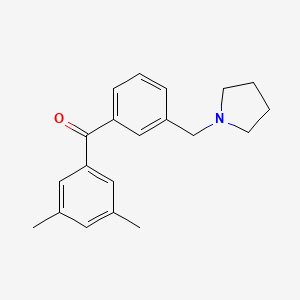
![2,3-Dimethyl-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1614306.png)

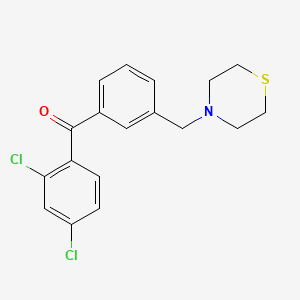
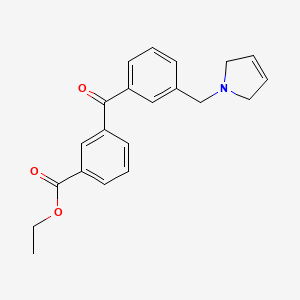
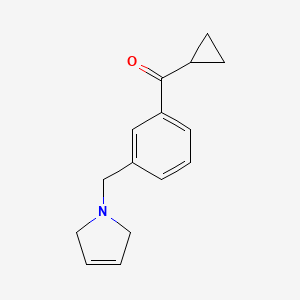

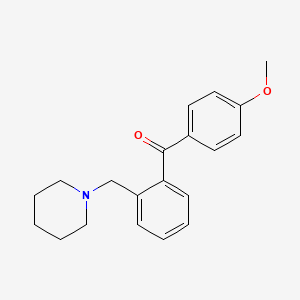
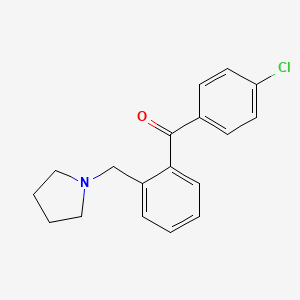
![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2'-thiomethyl benzophenone](/img/structure/B1614321.png)
![(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(2,5-dichlorophenyl)methanone](/img/structure/B1614322.png)
